disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
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Overview
Description
Beta-Nicotinamide Adenine Dinucleotide Disodium Salt: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential for energy production in cells, particularly in the processes of glycolysis, the citric acid cycle, and oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Beta-Nicotinamide Adenine Dinucleotide Disodium Salt can be synthesized through a series of chemical reactions involving nicotinamide, adenine, and ribose.
Enzymatic Synthesis: Enzymatic methods can also be employed, where enzymes like nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase catalyze the formation of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: Beta-Nicotinamide Adenine Dinucleotide Disodium Salt undergoes redox reactions, where it alternates between oxidized and reduced forms.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
Scientific Research Applications
Chemistry
Catalysis: Used as a coenzyme in various catalytic processes.
Analytical Chemistry: Employed in enzyme cycling assays to detect low concentrations of biologically relevant enzymes or metabolites.
Biology
Cellular Metabolism: Plays a vital role in cellular energy production and metabolism.
Signal Transduction: Involved in cell signaling pathways, particularly in stress responses.
Medicine
Cancer Research: Studied for its role in cancer biology and potential therapeutic applications.
Neurodegenerative Diseases: Investigated for its involvement in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industry
Biotechnology: Used in the production of biofuels and other biotechnological applications.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical compounds.
Mechanism of Action
Molecular Targets and Pathways
Electron Transport Chain: Acts as an electron carrier in the electron transport chain, facilitating ATP production.
Enzyme Cofactor: Functions as a cofactor for various dehydrogenases and reductases.
Pathways Involved
Comparison with Similar Compounds
Similar Compounds
Beta-Nicotinamide Adenine Dinucleotide Phosphate: Similar in structure but contains an additional phosphate group.
Beta-Nicotinamide Adenine Dinucleotide: The non-disodium salt form of the compound.
Uniqueness
Properties
Molecular Formula |
C21H29N7Na2O15P2 |
---|---|
Molecular Weight |
727.4 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C21H29N7O14P2.2Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;;1H2/q;2*+1;/p-2 |
InChI Key |
FWBNCIFELNNJCX-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
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